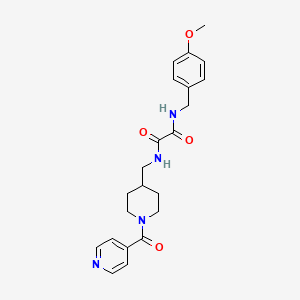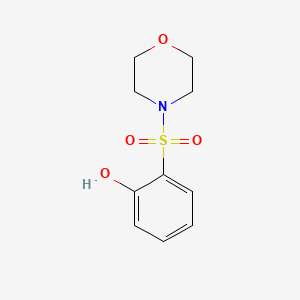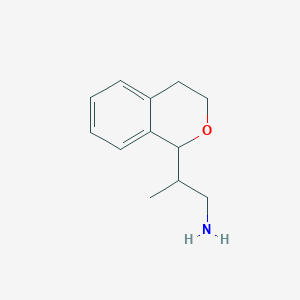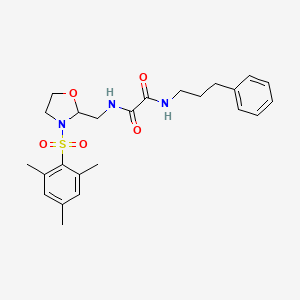![molecular formula C18H18N2O3S2 B2804463 2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole CAS No. 1219901-92-4](/img/structure/B2804463.png)
2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole, also known as BMT-047, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 belongs to the family of benzo[d]thiazole derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Anticancer Research:
This compound exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
Anti-inflammatory Properties:
The compound’s benzothiazole and isoquinoline moieties suggest anti-inflammatory activity. It could modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation .
Neuroprotective Effects:
Given its methoxy and sulfonyl groups, this compound might have neuroprotective properties. Researchers have explored its potential in preventing neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting oxidative stress and inflammation pathways .
Antimicrobial Applications:
The benzothiazole scaffold often exhibits antimicrobial activity. This compound could be investigated for its effectiveness against bacteria, fungi, or even resistant strains. Its unique combination of functional groups may enhance its potency .
Cardiovascular Research:
The compound’s structural features hint at cardiovascular applications. It might influence blood vessel function, platelet aggregation, or lipid metabolism. Researchers could explore its effects on hypertension, atherosclerosis, or thrombosis .
Chemical Biology and Enzyme Inhibition:
Understanding the compound’s interactions with enzymes is crucial. It could serve as a scaffold for designing enzyme inhibitors, especially those involved in disease pathways. Researchers might focus on kinases, proteases, or other relevant targets .
Photophysical Properties:
Investigating its photophysical behavior is essential. Does it fluoresce? Can it be used as a probe in biological imaging? These questions could lead to applications in diagnostics or drug delivery .
Aggregation Studies and Drug Formulation:
Considering the risk of aggregation (common in compounds with aromatic rings), researchers should explore its behavior in different solvents and buffers. This knowledge is vital for drug formulation and stability .
properties
IUPAC Name |
2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylsulfonyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-14-4-3-13-11-20(8-7-12(13)9-14)18-19-16-6-5-15(25(2,21)22)10-17(16)24-18/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBJRKXWUAGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole](/img/structure/B2804382.png)
![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)




![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)